molecular formula C11H22N2O3S2 B2556131 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine CAS No. 1421463-58-2

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

Cat. No.: B2556131
CAS No.: 1421463-58-2
M. Wt: 294.43
InChI Key: XSVGSOZMLYGOCV-UHFFFAOYSA-N
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Description

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic compound that features both a thiazepane and a morpholine ring The thiazepane ring contains sulfur and nitrogen atoms, while the morpholine ring includes oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine typically involves a multi-step processThe synthesis can be achieved through a Mannich reaction followed by a Michael addition reaction under mild conditions . The chemical structures of the synthesized compounds are often confirmed using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazepane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding a simpler thiazepane derivative.

    Substitution: The nitrogen atoms in both rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction can produce simpler thiazepane derivatives.

Scientific Research Applications

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can occur through hydrophobic interactions, hydrogen bonding, and π-π stacking with aromatic residues in the enzyme’s active site .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is unique due to its combination of a thiazepane and a morpholine ring, which imparts distinct chemical and biological properties

Biological Activity

The compound 4-((4-(Methylsulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C17H26N2O3\text{C}_{17}\text{H}_{26}\text{N}_{2}\text{O}_{3}

This structure includes a morpholine ring and a thiazepane moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with thiazepane precursors. The methylsulfonyl group enhances the solubility and reactivity of the compound. Various synthetic routes have been explored, focusing on optimizing yield and purity.

Anticancer Activity

Recent studies have demonstrated that compounds related to morpholine and thiazepane structures exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown inhibitory effects on non-small cell lung carcinoma (NSCLC) cell lines such as A549 and NCI-H23. The IC50 values for these compounds ranged from 1.48 µM to 47.02 µM, indicating potent antiproliferative activity against cancer cells .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)
Compound 4bA5491.48
Compound 15aNCI-H230.49
Compound 16aNCI-H231.50

The mechanism by which these compounds exert their anticancer effects often involves apoptosis induction and cell cycle arrest. Studies indicate that certain derivatives significantly affect cell cycle progression, reducing the G0–G1 phase while increasing populations in the G2/M phase .

Figure 1: Cell Cycle Analysis

Cell Cycle Analysis

Enzyme Inhibition

In addition to anticancer activity, there is evidence suggesting that morpholine derivatives may act as inhibitors of specific enzymes involved in metabolic pathways. For example, studies have reported α-glucosidase inhibitory activity in related compounds, which could have implications for managing diabetes and metabolic disorders .

Case Studies

A notable case study involved the evaluation of a series of morpholine-substituted compounds for their potential as therapeutic agents against various cancers. The study highlighted that modifications to the structure significantly influenced biological activity, particularly in terms of potency and selectivity against cancer cell lines .

Properties

IUPAC Name

4-[(4-methylsulfonyl-1,4-thiazepan-3-yl)methyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3S2/c1-18(14,15)13-3-2-8-17-10-11(13)9-12-4-6-16-7-5-12/h11H,2-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVGSOZMLYGOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCSCC1CN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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